molecular formula C28H26N4O3 B1238849 (2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

Cat. No.: B1238849
M. Wt: 466.5 g/mol
InChI Key: XTGJCWHCHWNXSE-WQGXBGQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one is a complex organic molecule known for its potent biological activities. It is a derivative of staurosporine, a well-known natural product isolated from the bacterium Streptomyces staurosporeus. This compound is notable for its role as a protein kinase inhibitor, making it a valuable tool in biochemical research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one involves multiple steps, starting from simple indole derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. It often involves fermentation processes using genetically modified Streptomyces strains, followed by extensive purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Methylamine, methanol.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further biological testing and drug development .

Scientific Research Applications

(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one: has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic synthesis.

    Biology: Serves as a potent inhibitor of protein kinases, making it useful in cell signaling studies.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis.

Comparison with Similar Compounds

(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one: is unique due to its specific structural features and potent biological activity. Similar compounds include:

    Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition.

    K252a: Another kinase inhibitor with a similar indole-based structure.

    UCN-01: A derivative of staurosporine with improved selectivity for certain kinases.

Properties

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O3/c1-28-12-17(29-2)25(34-3)27(35-28)31-18-10-6-4-8-14(18)20-16-13-30-26(33)22(16)21-15-9-5-7-11-19(15)32(28)24(21)23(20)31/h4-11,17,25,27,29H,12-13H2,1-3H3,(H,30,33)/t17-,25-,27+,28-/m1/s1

InChI Key

XTGJCWHCHWNXSE-WQGXBGQBSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]([C@H](O1)N3C4=CC=CC=C4C5=C6CNC(=O)C6=C7C8=CC=CC=C8N2C7=C53)OC)NC

Canonical SMILES

CC12CC(C(C(O1)N3C4=CC=CC=C4C5=C6CNC(=O)C6=C7C8=CC=CC=C8N2C7=C53)OC)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Reactant of Route 2
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Reactant of Route 3
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Reactant of Route 4
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Reactant of Route 5
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Reactant of Route 6
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

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